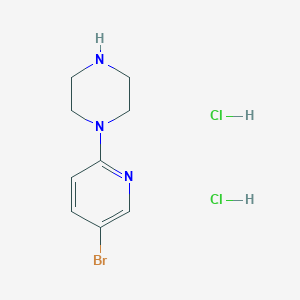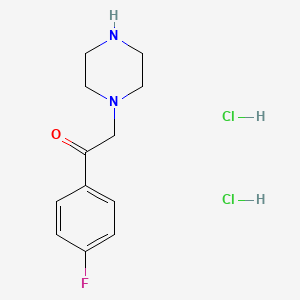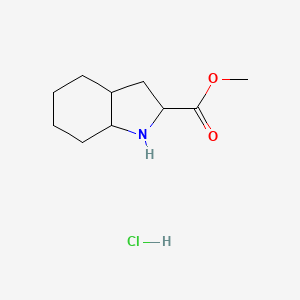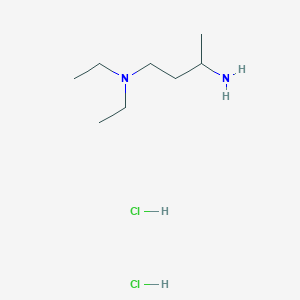
4-(4-Brom-2-trifluormethyl-benzolsulfonyl)-morpholin
Übersicht
Beschreibung
“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O2S . It has an average mass of 323.515 Da and a Monoisotopic mass of 321.867767 Da .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine” are not available, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize related compounds such as butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group .
Physical And Chemical Properties Analysis
The compound “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” has a density of 1.8±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a flash point of 126.5±27.3 °C . It also has certain molecular properties such as a molar refractivity of 53.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 175.8±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Synthese von Sulfonylfluoriden
4-(4-Brom-2-trifluormethyl-benzolsulfonyl)-morpholin: wird bei der Synthese von Sulfonylfluoriden eingesetzt, die wertvolle Zwischenprodukte in der organischen Synthese sind. Diese Verbindungen dienen als elektrophile Fluorierungsmittel, um Fluor in Zielmoleküle einzuführen, wodurch deren biologische Aktivität verbessert oder deren chemische Eigenschaften für eine weitere Funktionalisierung verändert werden .
Entwicklung von pharmazeutischen Wirkstoffen
Die Fähigkeit der Verbindung, als Sulfonierungsmittel zu wirken, macht sie zu einem Schlüsselbestandteil bei der Entwicklung von pharmazeutischen Wirkstoffen. Sie kann verwendet werden, um die molekulare Struktur von Pharmakophoren zu modifizieren, was möglicherweise zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führt .
Pflanzenschutzmittelforschung
In der Forschung zu Pflanzenschutzmitteln kann This compound verwendet werden, um neuartige Pestizide und Herbizide zu entwickeln. Sein Strukturmotiv findet sich häufig in Verbindungen, die eine signifikante biologische Aktivität gegen verschiedene landwirtschaftliche Schädlinge aufweisen .
Anwendungen in der Materialwissenschaft
Diese Verbindung ist auch in der Materialwissenschaft relevant, wo sie verwendet werden kann, um Polymere zu modifizieren und neue Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit, Beständigkeit gegen Abbau oder einzigartigen optischen Eigenschaften zu schaffen .
Katalysatordesign
Forscher verwenden This compound beim Design von Katalysatoren. Die Sulfonylgruppe kann als Ligand fungieren, an Metalle binden und Komplexe bilden, die eine Vielzahl chemischer Reaktionen katalysieren .
Analytische Chemie
In der analytischen Chemie findet die Verbindung Anwendung als Derivatisierungsmittel. Sie kann verwendet werden, um Analyten zu modifizieren, um deren Nachweis und Quantifizierung mit Methoden wie Chromatographie oder Massenspektrometrie zu verbessern .
Umweltwissenschaften
Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für Anwendungen in der Umweltwissenschaften geeignet, wie z. B. die Entwicklung von Sensoren zum Nachweis von Schadstoffen oder die Synthese von Verbindungen, die beim Abbau von Gefahrstoffen helfen können .
Biochemische Forschung
Schließlich kann This compound in der biochemischen Forschung verwendet werden, um Proteininteraktionen und -funktionen zu untersuchen. Es kann als Sonde zum Markieren von Proteinen oder als Baustein bei der Synthese von Peptiden und anderen Biokonjugaten dienen .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine . Factors such as pH, temperature, and the presence of other reactive molecules could impact the compound’s reactivity and stability.
Eigenschaften
IUPAC Name |
4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTAAKWVHBMKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

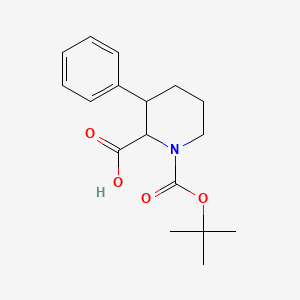
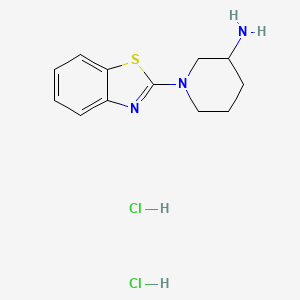
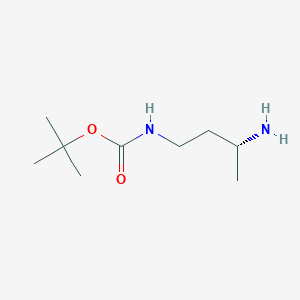
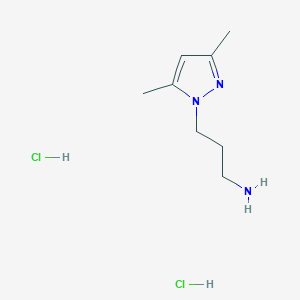
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)
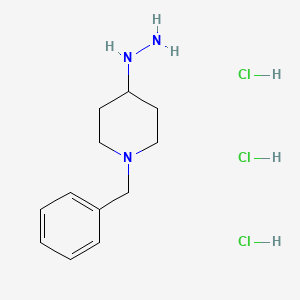
![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)
